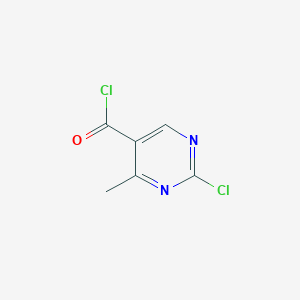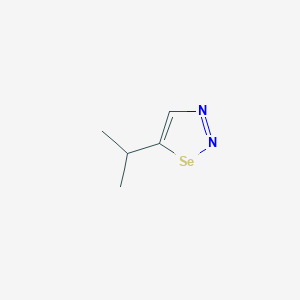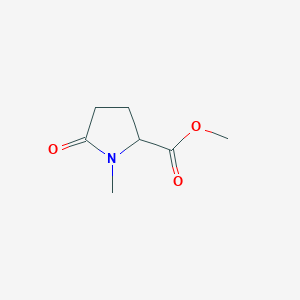
2-Chloro-4-methylpyrimidine-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methylpyrimidine-5-carbonyl chloride is a chemical compound used in various scientific research applications. It is a pyrimidine derivative and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methylpyrimidine-5-carbonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent and react with various nucleophiles to form covalent bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Chloro-4-methylpyrimidine-5-carbonyl chloride. However, it is known to be a potent reagent and can react with various biomolecules such as amino acids, peptides, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-4-methylpyrimidine-5-carbonyl chloride in lab experiments is its high reactivity and selectivity. It can be used to selectively modify specific amino acid residues in peptides and proteins. However, its high reactivity can also be a limitation, as it can react with unintended biomolecules and cause unwanted side reactions.
Orientations Futures
There are several future directions for the use of 2-Chloro-4-methylpyrimidine-5-carbonyl chloride in scientific research. One potential application is in the synthesis of novel pyrimidine-based drugs with improved pharmacological properties. Another direction is the development of new reagents based on 2-Chloro-4-methylpyrimidine-5-carbonyl chloride that can be used for specific modifications of biomolecules. Overall, the potential applications of this compound in scientific research are vast and varied.
Applications De Recherche Scientifique
2-Chloro-4-methylpyrimidine-5-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of pyrimidine-based drugs and other biologically active compounds.
Propriétés
Numéro CAS |
188781-13-7 |
|---|---|
Nom du produit |
2-Chloro-4-methylpyrimidine-5-carbonyl chloride |
Formule moléculaire |
C6H4Cl2N2O |
Poids moléculaire |
191.01 g/mol |
Nom IUPAC |
2-chloro-4-methylpyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3-4(5(7)11)2-9-6(8)10-3/h2H,1H3 |
Clé InChI |
ZYVDXPBGWGSPGT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1C(=O)Cl)Cl |
SMILES canonique |
CC1=NC(=NC=C1C(=O)Cl)Cl |
Synonymes |
5-Pyrimidinecarbonylchloride,2-chloro-4-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)






![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)


![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)
